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Introduction: The protozoan parasite Leishmania is the causative agent of leishmaniasis, a
disease with a spectrum of clinical manifestations affecting millions worldwide[1][2]. The
parasite's single mitochondrion is a crucial organelle involved in energy production,
biosynthesis, and regulation of cell death[2][3]. Its unique structural and functional
characteristics, which differ from mammalian mitochondria, make it an attractive target for novel
chemotherapeutic strategies[2][4]. Assessing mitochondrial dysfunction is therefore a key step
in screening for and characterizing the mechanism of action of new antileishmanial
compounds. This document provides detailed protocols for the evaluation of key parameters of
mitochondrial function in Leishmania: mitochondrial membrane potential (A¥Ym), oxygen
consumption rate (OCR), intracellular ATP levels, and reactive oxygen species (ROS)
production.

Key Parameters and Experimental Protocols

Mitochondrial dysfunction in Leishmania can be identified by monitoring several key indicators.
An initial insult, such as a drug treatment, can trigger a cascade of events including the
collapse of the mitochondrial membrane potential, impaired respiratory chain function, a drop in
ATP synthesis, and the overproduction of reactive oxygen species, ultimately leading to
parasite death[2][5].
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Figure 1: General workflow for assessing mitochondrial dysfunction in Leishmania.

Measurement of Mitochondrial Membrane Potential
(AWm)

The AWm is a critical indicator of mitochondrial health, essential for ATP production. Its
dissipation is an early hallmark of apoptosis-like cell death in Leishmania[5]. The cationic
fluorescent dye JC-1 is widely used for this measurement. In healthy cells with high AWm, JC-1
forms "J-aggregates"” that emit red fluorescence. In apoptotic or unhealthy cells with low AWm,
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JC-1 remains as monomers in the cytoplasm, emitting green fluorescence[5][6]. The ratio of red

to green fluorescence provides a measure of mitochondrial depolarization.

Protocol: AWYm Assay using JC-1

This protocol is adapted for analysis by flow cytometry or a fluorescence plate reader.

Materials:

Leishmania promastigotes

Culture medium (e.g., M199, Schneider's)

JC-1 Reagent (e.g., Cayman Chemical, Item No. 10009908)
Assay Buffer (PBS or specialized buffer provided with kits)
FCCP or CCCP (positive control for depolarization)[5][7]

96-well black, clear-bottom plates (for plate reader) or flow cytometry tubes

Procedure:

Cell Culture: Culture Leishmania promastigotes to the late logarithmic phase. Resuspend
cells to a density of 1 x 107 cells/mL in fresh culture medium.

Treatment: Add test compounds at desired concentrations to the cell suspension. Include a
vehicle control (e.g., DMSO) and a positive control (e.g., 50 uM CCCP for 1 hour)[5].
Incubate for the desired period (e.g., 24 hours) under standard culture conditions.

JC-1 Staining Solution Preparation: Prepare a 10X stock of JC-1 by diluting the reagent in
culture medium. Immediately before use, dilute this stock to a 1X final concentration (e.g., a
1:10 dilution of the stock from the kit) in culture medium. Ensure the solution is well-mixed
and free of precipitates[6][8]. A final concentration of 5 UM can be a starting point[9].

Staining: Add the 1X JC-1 Staining Solution to each cell sample and mix gently. Incubate for
15-30 minutes at the parasite's culture temperature in the dark[6][8].
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e Washing (Optional but Recommended for Plate Readers):
o Centrifuge cells at 400 x g for 5 minutes at room temperature.
o Carefully aspirate the supernatant.

o Wash the cell pellet once or twice with 200 pL of Assay Buffer, centrifuging and aspirating
as before[6][8].

o Resuspend the final pellet in 100 uL of Assay Buffer[6].
e Analysis:

o Flow Cytometry: Analyze samples immediately. Healthy cells with red J-aggregates are
detected in the FL2 channel, while apoptotic cells with green monomers are detected in
the FL1 channel[6]. Quantify the percentage of cells in each population.

o Fluorescence Plate Reader: Measure fluorescence intensity. For J-aggregates (red), use
an excitation of ~535-560 nm and emission of ~595 nm. For monomers (green), use an
excitation of ~485 nm and emission of ~535 nm[6][8]. Calculate the red/green
fluorescence ratio. A decrease in this ratio indicates mitochondrial depolarization.

Measurement of Oxygen Consumption Rate (OCR)

OCR is a direct measure of mitochondrial respiratory activity. The Agilent Seahorse XF
Analyzer allows for real-time, label-free measurement of OCR, providing a detailed profile of
mitochondrial function[10]. The "Mito Stress Test" is a standard assay that uses sequential
injections of mitochondrial inhibitors to dissect the key parameters of respiration.
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Figure 2: Logical flow of the Seahorse XF Mito Stress Test.

Protocol: OCR Measurement using Seahorse XF Analyzer
Materials:

o Leishmania promastigotes

o Seahorse XF Cell Culture Microplate

e Seahorse XF Sensor Cartridge and Utility Plate

e Seahorse XF Calibrant

o Seahorse XF Assay Medium (e.g., XF Base Medium supplemented with glucose, pyruvate,
and glutamine)[11]

e Mitochondrial inhibitors: Oligomycin, FCCP, Rotenone, Antimycin A

Procedure:
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e Hydrate Sensor Cartridge: The day before the assay, add 200 pL of Seahorse XF Calibrant
to each well of the utility plate and place the sensor cartridge on top. Incubate overnight at
37°C in a non-CO2 incubator[12][13].

o Prepare Assay Medium: Warm the appropriate XF Base Medium to 37°C. Supplement with
substrates like glucose (e.g., 10 mM), sodium pyruvate (e.g., 1 mM), and L-glutamine (e.g., 2
mM). Adjust pH to 7.4 with NaOH and filter-sterilize[11][13]. Keep at 37°C.

o Seed Cells: Harvest log-phase promastigotes. Leishmania are non-adherent, so the plate
must be coated with an adherence factor like poly-D-lysine. Seed an empirically determined
number of cells (e.g., 0.5-2 x 106 cells/well) in their growth medium. Centrifuge the plate
gently to form a monolayer.

e Prepare for Assay: On the day of the assay, carefully remove the growth medium and
replace it with pre-warmed XF Assay Medium. Place the cell plate in a 37°C non-CO2
incubator for 30-60 minutes to allow temperature and pH to equilibrate[12].

o Load Inhibitors: Prepare working solutions of oligomycin, FCCP, and rotenone/antimycin A in
XF Assay Medium. Load the appropriate volumes into the injection ports of the hydrated
sensor cartridge.

e Run Assay: Calibrate the sensor cartridge in the Seahorse XF Analyzer. After calibration,
replace the utility plate with the cell plate and start the measurement protocol[12]. The
instrument will measure basal OCR and then OCR after each inhibitor injection.

o Data Analysis: After the run, normalize OCR data to cell number per well. Calculate the key
parameters: Basal Respiration, ATP-Linked Respiration, Maximal Respiration, Spare
Respiratory Capacity, and Non-Mitochondrial Respiration[10].

Measurement of Intracellular ATP Levels

ATP levels are a direct readout of the cell's energetic state. Since oxidative phosphorylation is
the primary source of ATP in Leishmania, a decrease in intracellular ATP is a strong indicator of
mitochondrial dysfunction[14][15]. The most common method for ATP quantification is the
luciferin-luciferase bioluminescence assay, where light production is proportional to the ATP
concentration[16][17].
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Protocol: Bioluminescence ATP Assay

Materials:

Leishmania promastigotes

PBS or other suitable buffer

ATP assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)
White, opaque 96-well plates

Luminometer or plate reader with luminescence capability

Procedure:

Cell Culture and Treatment: Culture and treat Leishmania promastigotes as described in the
AWm protocol. After treatment, wash the cells with PBS and resuspend to a known
concentration.

Plating: Add 100 pL of the cell suspension to each well of a white, opaque 96-well plate.

Reagent Preparation: Prepare the ATP assay reagent according to the manufacturer's
instructions (e.g., reconstitute the lyophilized substrate with the provided buffer). Allow it to
equilibrate to room temperature.

Lysis and Luminescence Reaction: Add a volume of the assay reagent equal to the volume
of the cell suspension in the well (e.g., 100 pL)[9]. This reagent typically contains detergents
to lyse the cells and the necessary components (luciferase, luciferin) for the reaction.

Incubation: Mix the contents by orbital shaking for 2 minutes to induce cell lysis. Incubate at
room temperature for 10 minutes to stabilize the luminescent signal[9].

Measurement: Measure the luminescence using a plate reader.

Data Analysis: The raw luminescence values are proportional to the ATP concentration.
Results can be expressed as relative luminescence units (RLU) compared to a control or
guantified using a standard curve generated with known ATP concentrations. Baseline ATP
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levels in L. donovani promastigotes have been reported to be around 15 nmol/mg of
protein[14].

Measurement of Reactive Oxygen Species (ROS)

Mitochondrial dysfunction, particularly impairment of the electron transport chain (ETC), can
lead to the increased production of ROS, such as superoxide (O2+-)[5]. This causes oxidative
stress, damaging cellular components and contributing to cell death. Specific fluorescent
probes are used to detect ROS levels.

Protocol: Mitochondrial Superoxide Detection with MitoSOX™ Red

Materials:

Leishmania promastigotes

Culture medium or PBS

MitoSOX™ Red reagent

Antimycin A (positive control for ROS generation)[9]

Flow cytometer or fluorescence microscope
Procedure:
e Cell Culture and Treatment: Culture and treat parasites as previously described.

e Probe Preparation: Prepare a 5 mM stock solution of MitoSOX Red in DMSO. Immediately
before use, dilute the stock solution to a final working concentration of 5 uM in culture
medium or PBS[5].

o Staining: Resuspend the treated cells in the MitoSOX Red working solution. Incubate for 15-
30 minutes at the culture temperature, protected from light[5][9].

e Washing: Centrifuge the cells and wash twice with warm PBS to remove excess probe.

e Analysis:
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o Flow Cytometry: Resuspend cells in PBS and analyze immediately. Measure the increase
in red fluorescence.

o Fluorescence Microscopy: Mount the cells on a slide and observe using a fluorescence
microscope with appropriate filters.

o Data Analysis: Quantify the mean fluorescence intensity (MFI) and compare the values from
treated cells to the vehicle control. Results can be expressed as a fold increase in ROS
production[2].

Data Presentation and Interpretation

Quantitative data from these assays should be summarized for clear comparison. The following
tables provide examples of how results can be presented.

Table 1: Example Data from Mitochondrial Membrane Potential (AWYm) Assay

% Cells with Red/Green
Treatment Concentration Depolarized AWm Fluorescence Ratio
(Mean * SD) (Mean * SD)
Vehicle Control - 9.5 + 2.1[5] 52%+04
Compound X IC50 87.5 £ 5.3[5] 1.1+0.2
Compound X 2x 1C50 97.0 £ 1.5[5] 0.6+0.1

| CCCP (Positive Control) | 50 uM 1 99.1+0.8|0.4+£0.1 |

Table 2: Example Data from Seahorse XF Mito Stress Test
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Vehicle Control Compound X (pmol
Parameter . ) % Change
(pmol Oz2/min) O2/min)
Basal Respiration 150.5 + 10.2 75.3+8.1 -50%
ATP-Linked
o 110.8+9.5 30.1+5.5 -73%
Respiration
Maximal Respiration 350.1+25.6 80.5+9.0 -T7%
Spare Respiratory
) 199.6 £ 18.1 52+21 -97%
Capacity
Proton Leak 39.7+4.2 452 +£3.9 +14%
Non-Mitochondrial
252+3.1 24.8+2.8 -2%

Respiration

(Note: Values are representative and should be determined experimentally)

Table 3: Example Data from Intracellular ATP Assay

Relative
. Luminescence )
Treatment Concentration . % ATP Depletion
Units (RLU) (Mean
*+ SD)
Vehicle Control - 8,540,100 £ 510,200 0%
Compound X IC50 2,135,025 + 320,500 75%
Compound X 2x IC50 597,807 + 95,100 93%

| Oligomycin (Positive Control) | 10 uM | 939,411 + 115,300 | 89% |

Table 4: Example Data from ROS Production Assay (MitoSOX Red)
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Fold Increase vs.
Mean Fluorescence

Treatment Concentration . Control (Mean *
Intensity (MFI)
SD)
Vehicle Control - 5,230 *+ 450 1.0
Compound X IC50 28,765 + 2,100 55+0.8
Compound X 2x IC50 45,198 + 3,500 86+1.1

| Antimycin A (Positive Control) | 10 uM | 55,438 + 4,800 | 10.6 £ 1.5 |

Logical Relationships in Mitochondrial Dysfunction

The assays described are interconnected. A primary insult, such as the inhibition of an ETC
complex by a drug, can initiate a cascade of mitochondrial failure that can be monitored using

this panel of protocols.
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Figure 3: Cascade of events following a drug-induced mitochondrial insult in Leishmania.
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BENGHE Methodological & Application

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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